Milbemycin A4
Overview
Description
Milbemycin A4 is a macrolide compound that is a member of a complex family of macrocyclic lactones . It is produced from the fermentation of soil bacterium S. hygroscopicus subsp. aureolacrimosus . The most active components of milbemycin compounds are milbemycin A3 and A4 . They are widely used in agricultural, medical, and veterinary industries due to their excellent acaricidal, insecticidal, and anthelmintic activities .
Synthesis Analysis
Milbemycin A4 is obtained by the fermentation of Streptomyces species . The biosynthetic pathways and regulatory networks for the cellular production of milbemycins have been elucidated . The advances in the development of production strains for milbemycin and its derivatives are discussed along the strain-generation technical approaches of random mutagenesis, metabolic engineering, and combinatorial biosynthesis .
Molecular Structure Analysis
The molecular formula of Milbemycin A4 is C32H46O7 . It is a 16-membered macrocyclic lactone .
Chemical Reactions Analysis
Milbemycin A4 is a highly selective and potent nematocide and insecticide . It is thought to act on chloride-gated ion channels .
Physical And Chemical Properties Analysis
Milbemycin A4 has a density of 1.2±0.1 g/cm3, a boiling point of 732.9±60.0 °C at 760 mmHg, and a flash point of 233.3±26.4 °C . It has 7 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Immunological Applications : Milbemycin A4 derivatives have been synthesized and evaluated for their immunological properties. For example, derivatives were coupled to Potato virus Y-like nanoparticles and used in mice immunization experiments, where they induced specific immune responses (Zeltiņš et al., 2017).
Biotechnological Production Improvement : Studies have focused on improving the production of Milbemycin A4 using genetic engineering and plasma mutagenesis. These efforts have led to the development of strains with increased yields of Milbemycin A4, which is essential for industrial applications (Wang et al., 2014).
Structural Analysis : Research has been conducted on the molecular structure of Milbemycin A4, including X-ray analysis of a solid solution of Milbemycins A3 and A4. These studies provide detailed insights into the structural aspects of these compounds (Bizdēna et al., 2013).
Antibiotic Resistance Studies : Milbemycin A4 has been used as a probe to study azole resistance in Candida glabrata, providing insights into the mechanisms of drug transport and resistance in pathogenic yeast (Walker et al., 2014).
Microbial Conversion and Synthesis : Several studies focus on microbial conversion and the synthesis of Milbemycin A4 derivatives. These derivatives exhibit various properties, such as acaricidal activities, and are important for developing new compounds with enhanced efficacy (Tsukiyama et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZIAWLUULBIPN-LRBNAKOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052760 | |
Record name | Milbemectin A4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Milbemycin A4 | |
CAS RN |
51596-11-3 | |
Record name | Milbemycin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51596-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milbemycin A4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milbemectin A4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILBEMYCIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.